![molecular formula C22H21ClN2O5S2 B2874751 Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941918-88-3](/img/structure/B2874751.png)
Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It has a molecular formula of C22H21ClN2O5S2 and an average mass of 492.996 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves reactions with various nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present in the molecule. Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity Research on compounds structurally related to methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate often focuses on their synthesis and reactivity. For instance, the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to the production of ethers of thiotetronic and α-halogenothiotetronic acids demonstrate the versatility of thiophene derivatives in synthesizing complex organic molecules with potential biological activity (Corral & Lissavetzky, 1984).
Potential in Material Science and Dyeing Studies have also delved into the application of thiophene derivatives in materials science, such as the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) spacers and crown ethers. These compounds show interesting solvatochromic and thermochromic behaviors, making them potentially useful in the development of smart materials and sensors (Almeida et al., 2009). Additionally, the development of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers indicates the relevance of thiophene derivatives in textile applications, offering good levelness and fastness properties on polyester fabric (Iyun et al., 2015).
Biodegradation Studies The biodegradation of thiophene compounds, such as dimethylbenzothiophenes, by Pseudomonas strains, provides insights into the environmental fate and potential bioremediation strategies for thiophene-containing pollutants. This research highlights the microbial degradation pathways of sulfur heterocycles in petroleum, contributing to our understanding of environmental science and pollution control (Kropp et al., 1996).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other indole derivatives , which have been found to bind with high affinity to multiple receptors . .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to bind to their targets and initiate a series of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given its structural similarity to other indole derivatives, it may have a broad spectrum of biological activities .
Propriétés
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-15-3-5-16(6-4-15)13-24-20(26)14-25(18-9-7-17(23)8-10-18)32(28,29)19-11-12-31-21(19)22(27)30-2/h3-12H,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBARSFHOMTGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

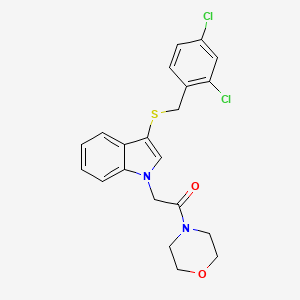
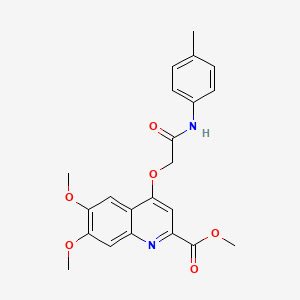
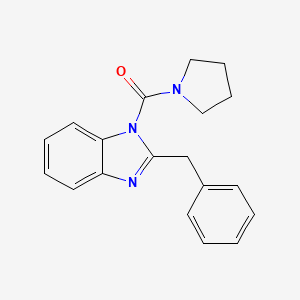
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)
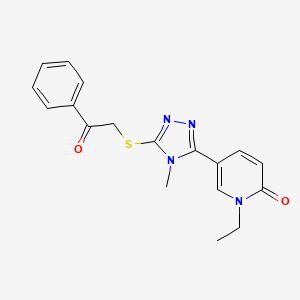

![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
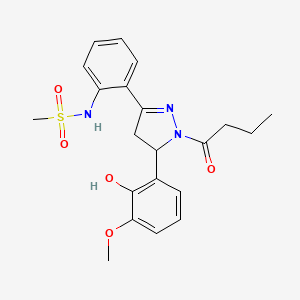
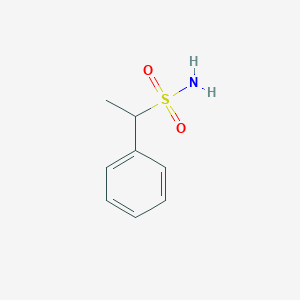

![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)

